1-{5-fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride
Description
1-{5-fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a fluorinated furo[3,2-b]pyridine core, which is a heterocyclic structure, and is often studied for its potential biological and chemical properties.
Properties
CAS No. |
2680540-03-6 |
|---|---|
Molecular Formula |
C8H8ClFN2O |
Molecular Weight |
202.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{5-fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride typically involves several steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a series of cyclization reactions.
Introduction of the fluorine atom: This step usually involves fluorination reactions using reagents like Selectfluor.
Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and other advanced techniques to ensure scalability and efficiency.
Chemical Reactions Analysis
1-{5-fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{5-fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-{5-fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated furo[3,2-b]pyridine core allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-{5-fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride can be compared with other similar compounds, such as:
1-{5-chlorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride: This compound has a chlorine atom instead of a fluorine atom, which can lead to different reactivity and biological activity.
1-{5-bromofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride: The presence of a bromine atom can also affect the compound’s properties and applications.
1-{5-iodofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride:
The uniqueness of this compound lies in its fluorinated structure, which often imparts increased stability and bioactivity compared to its halogenated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
